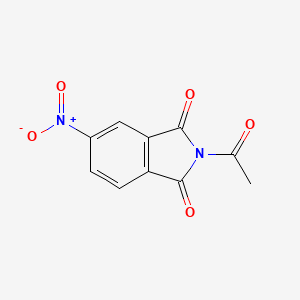

N-Acetyl-4-nitrophthalimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Acetyl-4-nitrophthalimide is a useful research compound. Its molecular formula is C10H6N2O5 and its molecular weight is 234.167. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-Acetyl-4-nitrophthalimide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound is derived from phthalic anhydride, with a nitro group at the para position and an acetyl group attached to the nitrogen atom. The synthesis typically involves the nitration of phthalic anhydride followed by acetylation. The reaction can be summarized as follows:

- Nitration : Phthalic anhydride is treated with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

- Acetylation : The resulting nitrophthalic acid is then reacted with acetic anhydride to form this compound.

Anticancer Properties

One of the most notable biological activities of this compound relates to its anticancer properties. Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related nitro-substituted compounds have shown that they can induce apoptosis in tumor cells through mechanisms involving reactive oxygen species (ROS) generation and endoplasmic reticulum (ER) stress .

Table 1: Cytotoxicity of Nitro-Substituted Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Nitro-1,3-diaryltriazene | Laryngeal carcinoma | 10 | ROS production, ER stress |

| This compound | Breast cancer cells | 15 | Apoptosis via DNA damage |

| 3-Acetyl-1,3-bis(2-chloro-4-nitrophenyl)-1-triazene | Various tumor cells | 8 | Induction of apoptosis |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Bacillus subtilis | 75 |

| Candida albicans | 100 |

The mechanisms through which this compound exerts its biological effects include:

- DNA Interaction : Similar compounds have been shown to interact with DNA, leading to structural changes that promote apoptosis.

- Oxidative Stress : The generation of ROS has been implicated in the cytotoxicity observed in cancer cells, suggesting a potential pathway for therapeutic action.

- Enzyme Inhibition : Some studies suggest that nitrophthalimides may inhibit certain enzymes involved in cellular metabolism, thereby disrupting cancer cell proliferation .

Case Study 1: Antitumor Activity

A study conducted on the effects of N-acetyl derivatives on breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability after 48 hours. The study utilized flow cytometry to analyze apoptotic markers, confirming that the compound induced apoptosis through mitochondrial pathways.

Case Study 2: Antibacterial Efficacy

In another investigation, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated that the compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Propriétés

IUPAC Name |

2-acetyl-5-nitroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c1-5(13)11-9(14)7-3-2-6(12(16)17)4-8(7)10(11)15/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDARQNMFLZLTSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60283-87-6 |

Source

|

| Record name | N-ACETYL-4-NITROPHTHALIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.